molecular formula C12H28O13 B6320337 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate CAS No. 174060-42-5

1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate

Cat. No.: B6320337
CAS No.: 174060-42-5
M. Wt: 380.34 g/mol
InChI Key: BTKQLFSKIFGYOF-MASOBFGXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate can be synthesized through the hydrogenation of isomaltulose. The reaction involves the use of hydrogen gas in the presence of a catalyst, typically nickel or ruthenium, under high pressure and temperature . The reaction conditions are carefully controlled to ensure the complete conversion of isomaltulose to the desired product.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale hydrogenation processes. The process begins with the extraction of isomaltulose from natural sources such as sugar beets. The extracted isomaltulose is then subjected to hydrogenation in large reactors equipped with efficient catalysts. The final product is purified through crystallization and drying to obtain the dihydrate form .

Chemical Reactions Analysis

Types of Reactions

1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate has a wide range of applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Employed in studies of carbohydrate metabolism and enzyme activity.

    Medicine: Investigated for its potential use as a low-calorie sweetener for diabetic patients.

    Industry: Utilized as a stabilizer and bulking agent in food products.

Mechanism of Action

The mechanism of action of 1-O-alpha-D-glucopyranosyl-d-mannitol dihydrate involves its interaction with specific enzymes and receptors in the body. The compound is metabolized by enzymes such as glucosidases, which break down the glycosidic bonds to release glucose and mannitol. These metabolites are then further processed through various metabolic pathways to produce energy .

Comparison with Similar Compounds

1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate is unique compared to other similar compounds due to its specific diastereoisomeric composition. Similar compounds include:

The uniqueness of this compound lies in its balanced ratio of glucopyranosyl and mannitol units, which imparts specific physicochemical properties and makes it suitable for various applications .

Properties

IUPAC Name

(2R,3R,4R,5R)-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexane-1,2,3,4,5-pentol;dihydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24O11.2H2O/c13-1-4(15)7(17)8(18)5(16)3-22-12-11(21)10(20)9(19)6(2-14)23-12;;/h4-21H,1-3H2;2*1H2/t4-,5-,6-,7-,8-,9-,10+,11-,12+;;/m1../s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTKQLFSKIFGYOF-MASOBFGXSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC(C(C(C(CO)O)O)O)O)O)O)O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)O)O)O)O.O.O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H28O13
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10169753
Record name 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

174060-42-5
Record name 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0174060425
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-O-alpha-D-Glucopyranosyl-d-mannitol dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10169753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GLUCOSYLMANNITOL DIHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZY0230UH0D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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